molecular formula C23H25NO4S B2815120 N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide CAS No. 1087640-62-7

N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide

Cat. No. B2815120
CAS RN: 1087640-62-7
M. Wt: 411.52
InChI Key: RLBXPPZWVXIHJD-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide, also known as DBMMS, is a sulfonamide compound that has gained attention in scientific research due to its potential as a therapeutic agent. DBMMS has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide has been studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide has also been studied for its potential as a radioprotective agent, which could be useful in the treatment of cancer patients undergoing radiation therapy.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide has been shown to have anti-inflammatory and anti-tumor effects in various in vitro and in vivo models. It has been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

Advantages and Limitations for Lab Experiments

N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also soluble in a variety of solvents, making it easy to work with in vitro experiments. However, one limitation of N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide is that it can be difficult to work with in vivo experiments due to its poor solubility in water.

Future Directions

There are several future directions for research on N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide. One area of interest is the development of N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide analogs with improved pharmacological properties. Another area of interest is the investigation of the potential of N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide as a radioprotective agent in cancer patients undergoing radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide and its potential as a therapeutic agent in the treatment of various diseases.

Synthesis Methods

N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxy-4-methylbenzene-1-sulfonyl chloride with benzylamine in the presence of a base. The resulting N-benzyl-2,5-dimethoxy-4-methylbenzenesulfonamide is then reacted with benzyl bromide in the presence of a base to yield N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide.

properties

IUPAC Name

N,N-dibenzyl-2,5-dimethoxy-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4S/c1-18-14-22(28-3)23(15-21(18)27-2)29(25,26)24(16-19-10-6-4-7-11-19)17-20-12-8-5-9-13-20/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBXPPZWVXIHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]bisbenzylamine

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